3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-methoxy-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNNGFVHYBGJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Nucleophilic Substitution and Reduction
One approach to synthesizing 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine involves starting with a fluorinated pyridine derivative. A similar method is described for preparing 2-aminopyridine derivatives, which can be adapted for trifluoromethyl-substituted pyridines.
Starting Material Preparation : Begin with a 3-substituted-2,4,5,6-tetrafluoropyridine, which can be defluorinated in aqueous ammonia with a zinc catalyst to obtain a 3-substituted-2,5,6-trifluoropyridine.
Hydrazine Reaction : React the 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form a 2-hydrazino derivative.
Reduction : Reduce the hydrazino derivative with hydrogen using a Raney nickel catalyst to obtain the amine.
Methoxylation : Introduce a methoxy group via nucleophilic substitution with sodium methoxide.
Method 2: Direct Methoxylation and Amination
Another approach involves direct methoxylation and amination of a suitable pyridine precursor.
Starting Material : Use a commercially available 2,6-dichloro-3-trifluoromethylpyridine as a starting material.
Methoxylation : React the starting material with sodium methoxide to introduce a methoxy group at the 2-position.
Amination : Perform nucleophilic substitution with an amine source (e.g., ammonia or an alkylamine) to introduce the amino group at the 3-position.
Key Reactions and Conditions
| Reaction Step | Conditions | Yield |
|---|---|---|
| Defluorination | Aqueous ammonia, Zn catalyst, 50-100°C | High |
| Hydrazine Reaction | Hydrazine monohydrate, 50-150°C, 2-10 hours | Good |
| Reduction | H2, Raney Ni catalyst, ambient pressure | High |
| Methoxylation | Sodium methoxide, MeOH, reflux | Excellent |
Challenges and Considerations
- Regioselectivity : Ensuring the correct position of substitution is crucial. The use of specific catalysts or conditions can enhance regioselectivity.
- Yield Optimization : Large-scale synthesis may require adjustments to reaction conditions to maintain high yields.
- Purification : Efficient purification methods, such as recrystallization or chromatography, are necessary to obtain pure products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Organic Synthesis
The compound serves as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique physical and chemical properties that are advantageous in creating derivatives with specific functionalities. For example, it can be used to synthesize agrochemicals and pharmaceuticals by facilitating nucleophilic substitution reactions .
Biochemical Studies
In biological research, 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine is utilized as a probe due to its ability to interact with biological membranes effectively. The lipophilicity conferred by the trifluoromethyl group allows for better penetration into cells, making it useful in drug design where modulating enzyme or receptor activity is required .
Agrochemical Development
The compound is significant in the agrochemical sector as it contributes to the development of pesticides with enhanced efficacy. Trifluoromethylpyridine derivatives have shown superior pest control properties compared to traditional compounds, which is crucial for addressing agricultural challenges . For instance, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine are utilized in crop protection products.
Pharmaceutical Applications
In pharmaceuticals, approximately 40% of compounds contain fluorine, with nearly 20% featuring a trifluoromethyl structure. This compound is involved in the synthesis of potential antiviral and antitumor agents currently undergoing clinical trials. Its unique structure enhances the biological activity of these compounds .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Position and Electronic Effects
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :
- The -CF₃ group in This compound enhances hydrophobicity and metabolic resistance compared to the -CH₃ group in 3-Methoxy-6-methylpyridin-2-amine , making the former more suitable for long-acting agrochemicals .
- Electron-withdrawing -CF₃ increases electrophilicity, improving binding to enzyme active sites in pharmaceuticals .
Methoxy (-OCH₃) Position :
- Amino (-NH₂) Position: 5-(Trifluoromethyl)pyridin-2-amine (amino at position 2) is used in kinase inhibitors like pexidartinib, whereas shifting the -NH₂ to position 3 (as in 6-Methoxypyridin-3-amine) disrupts hydrogen-bonding patterns critical for target selectivity .
Biological Activity
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine (C₇H₇F₃N₂O) is a compound of significant interest due to its unique structural features, which include a methoxy group at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound has been studied for its biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
1. Structural Characteristics
The molecular structure of this compound contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group influences solubility and reactivity. These features make it a candidate for various biological applications, including antimicrobial, anti-inflammatory, and anticancer activities.
2.1 Antimicrobial Properties
Preliminary studies indicate that derivatives of trifluoromethylpyridines exhibit notable antimicrobial properties. Research has shown that compounds with trifluoromethyl groups often demonstrate enhanced interactions with biological targets, leading to increased efficacy against bacterial strains. For instance, similar compounds have been documented to show significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess similar antimicrobial potential.
2.2 Anti-inflammatory Effects
The presence of the methoxy group in this compound may contribute to its anti-inflammatory properties. Compounds containing methoxy and hydroxyl groups have been associated with the inhibition of inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Such mechanisms are critical in reducing inflammation and could be explored further for therapeutic applications .
2.3 Anticancer Activity
Research on related compounds has demonstrated potential anticancer activities. For example, studies on indolyl-pyridinyl derivatives have shown that specific substitutions can lead to cytotoxic effects on cancer cells by inducing cell death pathways such as methuosis—a form of cell death characterized by macropinocytosis-induced vacuolization . Given the structural similarities, it is plausible that this compound could exhibit similar anticancer properties.
3. Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, highlighting its versatility for further research. The compound can be synthesized from commercially available precursors using standard organic chemistry techniques, which makes it accessible for experimental studies.
Table 1: Comparison of Similar Compounds
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine | 1227581-88-5 | 0.78 |
| 5-Fluoro-3-methoxypyridin-2-amine | 1097264-90-8 | 0.76 |
| 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine | 1227603-09-9 | 0.76 |
| 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 | 0.75 |
| 6-Methoxy-4-(trifluoromethyl)pyridin-2-amines | 1598267-75-4 | 0.76 |
This table highlights compounds structurally similar to this compound, which may offer insights into its potential biological activities based on their established profiles.
4. Case Studies and Research Findings
Recent studies have focused on the interaction of trifluoromethylpyridines with various biological targets. For instance, investigations into their binding affinity suggest that these compounds can effectively interact with enzymes and receptors involved in disease pathways. Ongoing research aims to elucidate the specific mechanisms by which these interactions occur, potentially leading to novel therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
